molecular formula C9H9N3O2S2 B11800278 4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline

4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline

Cat. No.: B11800278
M. Wt: 255.3 g/mol
InChI Key: NGELNLIGIUXQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is a compound that features a thiadiazole ring substituted with a methylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline typically involves the formation of the thiadiazole ring followed by the introduction of the methylsulfonyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The methylsulfonyl group can be introduced through sulfonation reactions, and the aniline moiety can be attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is unique due to the presence of both the thiadiazole ring and the methylsulfonyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H9N3O2S2

Molecular Weight

255.3 g/mol

IUPAC Name

4-(5-methylsulfonylthiadiazol-4-yl)aniline

InChI

InChI=1S/C9H9N3O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3

InChI Key

NGELNLIGIUXQHP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.